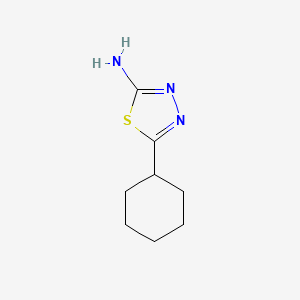

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

CAS No.: 56882-77-0

Cat. No.: VC2420369

Molecular Formula: C8H13N3S

Molecular Weight: 183.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56882-77-0 |

|---|---|

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.28 g/mol |

| IUPAC Name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |

| Standard InChI Key | BLBDGPFJLDEFFL-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NN=C(S2)N |

| Canonical SMILES | C1CCC(CC1)C2=NN=C(S2)N |

Introduction

Physical and Chemical Properties

5-Cyclohexyl-1,3,4-thiadiazol-2-amine (CAS Registry Number: 56882-77-0) possesses several distinctive physical and chemical properties that are summarized in Table 1 below .

Table 1: Physical and Chemical Properties of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

| Property | Value |

|---|---|

| CAS Registry Number | 56882-77-0 |

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.28 g/mol |

| Melting Point | 246-248 °C |

| Physical State | Solid |

| InChI | InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) |

| InChIKey | BLBDGPFJLDEFFL-UHFFFAOYSA-N |

| SMILES | NC=1SC(=NN1)C2CCCCC2 |

| Canonical SMILES | N=1N=C(SC1N)C2CCCCC2 |

The structural identifiers, including InChI, InChIKey, and SMILES notations, provide standardized representations of the compound's chemical structure, facilitating its identification and comparison in chemical databases and literature .

Structural Characteristics

Molecular Structure

5-Cyclohexyl-1,3,4-thiadiazol-2-amine comprises three main structural components: the 1,3,4-thiadiazole heterocyclic core, the cyclohexyl substituent at the 5-position, and the amino group at the 2-position . The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms at positions 1 and 3. This arrangement of atoms contributes to the ring's aromaticity and provides multiple sites for potential hydrogen bonding and other non-covalent interactions.

Related Compounds and Structure-Activity Relationships

Comparison with Cyclopropyl Analogs

5-Cyclopropyl-1,3,4-thiadiazol-2-amine (CAS: 57235-50-4) represents a smaller ring analog, where the six-membered cyclohexyl ring is replaced by a three-membered cyclopropyl ring . This structural change results in a compound with a lower molecular weight (141.20 g/mol compared to 183.28 g/mol) and potentially different conformational properties. The cyclopropyl group, being more strained and less flexible than cyclohexyl, may influence the compound's binding interactions with biological targets differently.

Similarly, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) incorporates both a cyclopropyl ring at the 5-position and a methylated amino group at the 2-position. This N-methylation reduces the hydrogen bond donation capability while maintaining hydrogen bond acceptance, potentially altering the compound's pharmacological profile.

N-Substituted Derivatives

The modification of the amino group in 5-Cyclohexyl-1,3,4-thiadiazol-2-amine provides opportunities for developing derivatives with altered physicochemical and biological properties. For instance, 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide represents an amide derivative where the primary amino group is converted to a secondary amide bearing a chloroacetyl moiety. This modification would be expected to:

-

Reduce basicity compared to the primary amine

-

Introduce additional hydrogen bond acceptor sites

-

Increase molecular weight and potentially improve target specificity

-

Provide a reactive chloromethyl group for further functionalization

Structure-Activity Relationship Studies

Research on structurally related thiadiazole derivatives has yielded several insights regarding structure-activity relationships. For example, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2 derivatives as inhibitors of Bloom helicase (BLM) have demonstrated that specific structural features significantly influence activity . The compound designated as "1" in this research exhibited an IC50 value of 1.4 μM, while structural modifications to the basic scaffold resulted in varying levels of activity, with some analogs becoming completely inactive .

Similarly, research on 5-(nitroheteroaryl)-1,3,4-thiadiazoles containing acyclic amines at the C-2 position has shown that the nature of the substituents can dramatically impact antiparasitic activity against Leishmania major . The most active derivatives in this series were hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, highlighting the importance of both the heterocyclic substituent at the 5-position and the nature of the amino group modification at the 2-position .

Research Findings and Future Directions

Current Research Status

The structural similarity to other bioactive thiadiazole derivatives, particularly those showing antiparasitic and enzyme inhibitory activities , suggests that 5-Cyclohexyl-1,3,4-thiadiazol-2-amine may possess intrinsic biological activities worth investigating. Furthermore, its utility as a precursor for more complex derivatives, such as 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide, highlights its value in synthetic chemistry.

Future Research Directions

Several promising avenues for future research on 5-Cyclohexyl-1,3,4-thiadiazol-2-amine can be identified:

Structural Optimization

The compound offers multiple opportunities for structural modification to optimize biological activity and pharmacokinetic properties:

-

Functionalization of the amino group through acylation, alkylation, or formation of Schiff bases to create libraries of derivatives

-

Exploration of stereochemical aspects of the cyclohexyl group, including the preparation and evaluation of conformationally restricted analogs

-

Introduction of substituents on the cyclohexyl ring to modulate lipophilicity, electronic properties, and potential binding interactions

-

Development of hybrid molecules incorporating the 5-cyclohexyl-1,3,4-thiadiazol-2-amine scaffold with other bioactive moieties

Biological Screening

Comprehensive biological evaluation of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine and its derivatives could focus on:

-

Antiparasitic activity against Leishmania and other protozoan parasites, following the promising results observed with related thiadiazole derivatives

-

DNA helicase inhibitory activity, particularly against BLM and other RecQ family helicases, given the reported activity of structurally related compounds

-

Antimicrobial screening against bacterial and fungal pathogens

-

Evaluation of anticancer potential through cytotoxicity assays and specific mechanistic studies

-

Assessment of anti-inflammatory and antioxidant properties

Mechanistic Studies

Investigation of the molecular mechanisms underlying any observed biological activities would be valuable for guiding further development. This could include:

-

Computational docking studies to predict potential binding modes with biological targets

-

Structure-activity relationship analyses to identify key pharmacophoric features

-

Target identification studies using chemical proteomics approaches

-

Physicochemical characterization to understand membrane permeability and distribution properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume